N-cyclopentyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}cyclohexanecarboxamide
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Overview
Description
N-cyclopentyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}cyclohexanecarboxamide: is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a cyclopentyl group, a cyclohexane ring, and a phenolic moiety with tert-butyl groups, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}cyclohexanecarboxamide typically involves multiple steps:
Formation of the Phenolic Intermediate: The initial step involves the preparation of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid through the alkylation of 4-hydroxybenzoic acid with tert-butyl bromide, followed by a Friedel-Crafts acylation reaction.
Amidation Reaction: The phenolic intermediate is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to form the corresponding amide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The phenolic moiety can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), electrophiles (sulfonyl chlorides).
Major Products
Oxidation: Quinones and related oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
N-cyclopentyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}cyclohexanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties due to the presence of the phenolic moiety.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings with enhanced stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The phenolic moiety can scavenge free radicals, thereby exhibiting antioxidant activity. The amide group can interact with specific enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Another compound with phenolic and tert-butyl groups, used as an antioxidant in polymers.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: Known for its antifungal activity and used in topical formulations.
Uniqueness
N-cyclopentyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}cyclohexanecarboxamide is unique due to its combination of cyclopentyl and cyclohexane rings, which impart distinct structural and functional properties
Properties
Molecular Formula |
C29H46N2O3 |
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Molecular Weight |
470.7 g/mol |
IUPAC Name |
N-cyclopentyl-1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoylamino]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C29H46N2O3/c1-27(2,3)22-18-20(19-23(25(22)33)28(4,5)6)14-15-24(32)31-29(16-10-7-11-17-29)26(34)30-21-12-8-9-13-21/h18-19,21,33H,7-17H2,1-6H3,(H,30,34)(H,31,32) |
InChI Key |
QFQYXQUIAMBNJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NC2(CCCCC2)C(=O)NC3CCCC3 |
Origin of Product |
United States |
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